2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide
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Overview
Description
2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is further connected to an aminoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and methylamine.
Formation of Intermediate: The 5-bromo-2-fluoroaniline undergoes a nucleophilic substitution reaction with methylamine to form the intermediate 5-bromo-2-fluoro-N-methylaniline.
Acylation: The intermediate is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom, or the carbonyl group, converting it to an alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromo-2-chlorophenyl)(methyl)amino)acetamide
- 2-((5-Bromo-2-iodophenyl)(methyl)amino)acetamide
- 2-((5-Bromo-2-methylphenyl)(methyl)amino)acetamide
Uniqueness
2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C9H10BrFN2O |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoro-N-methylanilino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
InChI Key |
DWWDSNPKBZUAAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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